

UniPR505: In Vivo Efficacy and Anti-Angiogenic Properties

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Compound of Interest

Compound Name: UniPR505

Cat. No.: B15576696

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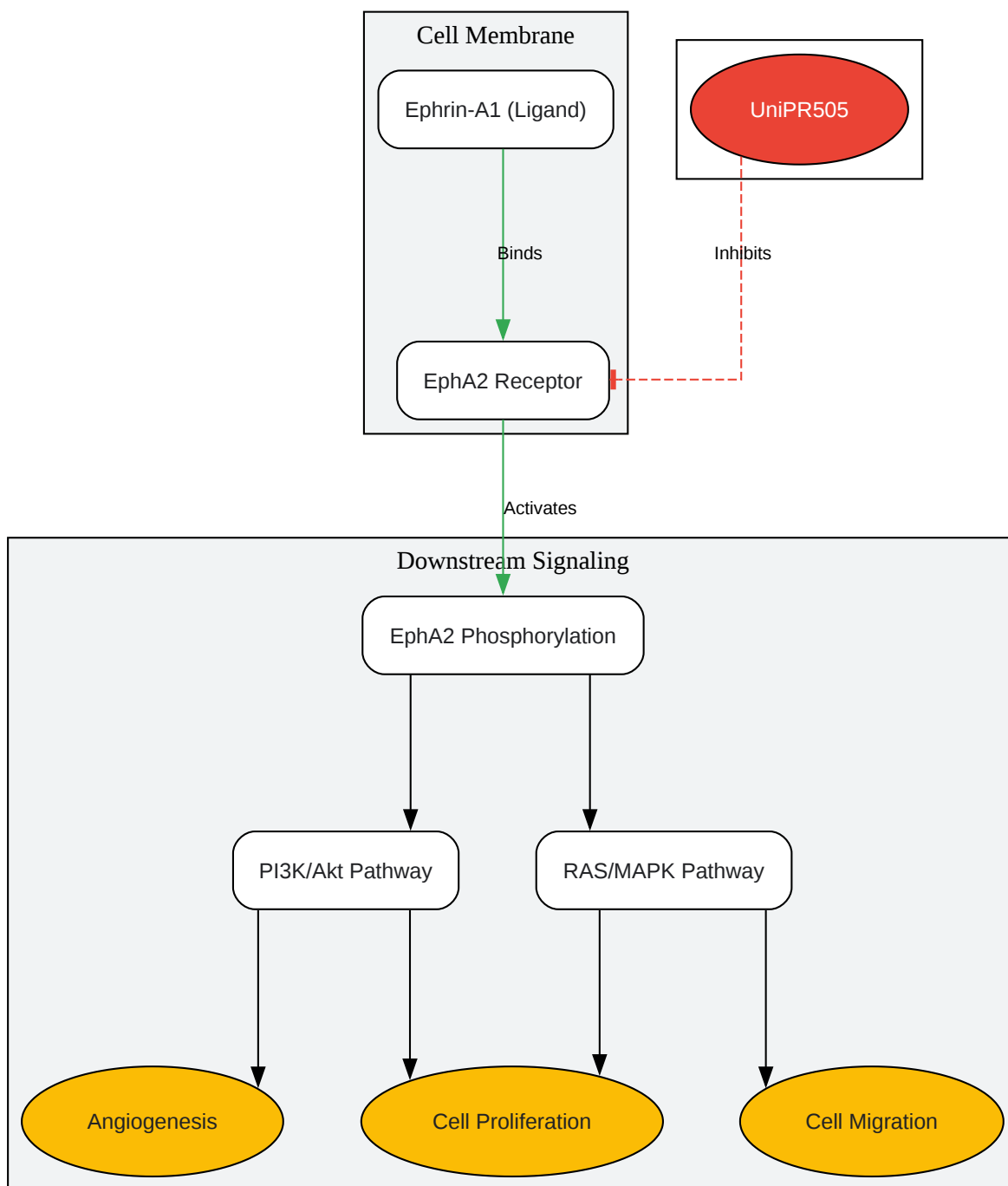
Application Note & Protocol

Introduction

UniPR505 is a novel antagonist of the EphA2 receptor, a tyrosine kinase that plays a crucial role in angiogenesis and tumor development.[1][2] Identified as a 3 α -carbamoxyloxy derivative of a lithocholic acid core, **UniPR505** demonstrates submicromolar antagonism of the EphA2 receptor.[2] Preclinical studies have highlighted its potential as an anti-angiogenic agent by demonstrating its ability to inhibit EphA2 phosphorylation and suppress neovascularization.[2] This document provides a detailed overview of the available in vivo efficacy data for **UniPR505** and the experimental protocols utilized in these studies.

Signaling Pathway

The EphA2 receptor is a key component of a signaling pathway that regulates cell proliferation, migration, and angiogenesis. Upon binding to its ligand, ephrin-A1, the EphA2 receptor becomes phosphorylated, initiating a downstream signaling cascade. **UniPR505** acts as an antagonist, blocking this phosphorylation and subsequent signaling.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of EphA2 antagonists based on a lithocholic acid core led to the identification of UniPR505, a new 3 α -carbamoyloxy derivative with antiangiogenetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UniPR505: In Vivo Efficacy and Anti-Angiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576696#unipr505-in-vivo-efficacy-studies]

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